Cyclotide vibi-H Cyclotide vibi-H
Brand Name: Vulcanchem
CAS No.:
VCID: VC3676665
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Molecular Formula:
Molecular Weight:

Cyclotide vibi-H

CAS No.:

Cat. No.: VC3676665

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Cyclotide vibi-H -

Specification

Introduction

Structure and Physical Properties

Sequence and Structural Composition

Cyclotide vibi-H consists of 31 amino acid residues with the following sequence:

GLLPCAESCVYIPCLTTVIGCSCKSKVCYKN

The molecule possesses a cyclic backbone structure which contributes significantly to its stability. This cyclization occurs during post-translational modification of precursor proteins, with an asparaginyl endoproteinase enzyme hypothesized to catalyze both the cleavage and cyclization processes. Additionally, a protein-disulfide isomerase is believed to facilitate the oxidative folding necessary for proper disulfide bond arrangement.

Structural Features

The defining structural characteristic of cyclotide vibi-H is its cyclic cystine knot (CCK) motif, which consists of:

  • A head-to-tail macrocyclic backbone

  • Three disulfide bonds arranged in a knotted structure

  • Specific disulfide connectivity between Cys5-Cys21, Cys9-Cys23, and Cys14-Cys28

This unique arrangement creates a structure where two disulfide bonds and their connecting backbone segments form an embedded ring that is penetrated by the third disulfide bond . This complex structural feature is largely responsible for the remarkable stability of cyclotide vibi-H against various degradation mechanisms.

Physicochemical Properties

Cyclotide vibi-H possesses specific physicochemical properties that influence its biological activities and potential applications, as summarized in Table 1.

Table 1: Physicochemical Properties of Cyclotide vibi-H

PropertyValue
Molecular FormulaC₁₄₂H₂₃₅N₃₅O₄₂S₆
Molecular Mass3297 Da
Isoelectric Point (pI)8.32
Net Charge+2
Basic Residues3
Acidic Residues1
Hydrophobic Residues9
Boman Index2.37
Hydrophobicity0.668
Absent Amino AcidsDFHMQRW
Most Common Amino AcidC (Cysteine)

The positive net charge and balanced hydrophobicity of cyclotide vibi-H are particularly relevant to its interaction with cellular membranes, which underlies many of its biological activities.

Source and Isolation

Cyclotide vibi-H is produced by Viola biflora, commonly known as the alpine violet or yellow wood violet . This plant species has been identified as a particularly rich source of cyclotides, with researchers identifying at least 11 distinct cyclotides (designated vibi A-K) through a combination of protein isolation and cDNA library screening .

The isolation of cyclotide vibi-H and other cyclotides from V. biflora typically involves extraction from plant material followed by purification techniques such as high-performance liquid chromatography (HPLC) . The identification and characterization of these compounds often employ mass spectrometry (MS/MS) techniques for sequence determination and structural analysis .

Biological Activities

Anticancer Activity

Cyclotide vibi-H demonstrates significant cytotoxic activity against cancer cells, positioning it as a compound of interest for potential anticancer applications. In cytotoxicity studies using human lymphoma cell line U-937 GTB, cyclotide vibi-H exhibited an IC₅₀ value of 1.6 μM . This places it among the more potent members of the bracelet cyclotide subfamily, with its cytotoxic activity being comparable to other notable cyclotides such as cycloviolacin O2 .

The cytotoxic potency of various cyclotides from V. biflora has been evaluated using fluorometric microculture cytotoxicity assays. Table 2 summarizes the comparative cytotoxic activity of cyclotide vibi-H alongside other cyclotides from the same plant.

Table 2: Comparative Cytotoxic Activity of Cyclotides from Viola biflora

CyclotideClassificationCytotoxic Activity (IC₅₀)Target Cell Line
vibi-HBracelet1.6 μMHuman lymphoma U-937 GTB
vibi-EBracelet0.96-5.0 μMHuman lymphoma cell line
vibi-GBracelet0.96-5.0 μMHuman lymphoma cell line
vibi-DMöbiusNot cytotoxic at 30 μMHuman lymphoma cell line

This data highlights the structure-activity relationship among cyclotides, with the bracelet cyclotides (including vibi-H) generally demonstrating higher cytotoxic potency compared to Möbius cyclotides such as vibi-D.

Antimicrobial Activity

In addition to its anticancer properties, cyclotide vibi-H has demonstrated antimicrobial activity . While specific data on the antimicrobial spectrum and potency of cyclotide vibi-H is limited in the available literature, this activity aligns with the broader antimicrobial properties observed across the cyclotide family. The antimicrobial effects of cyclotides are generally attributed to their membrane-disruptive properties, which can compromise the integrity of microbial cell membranes .

Mechanism of Action

The biological activities of cyclotide vibi-H, particularly its cytotoxic effects, are primarily attributed to its interactions with cellular membranes . Studies on cyclotides, including vibi-H, have revealed several key aspects of their mechanism of action:

Membrane Interaction and Disruption

Cyclotide vibi-H and similar cyclotides interact with cellular membranes through a combination of hydrophobic and electrostatic interactions. The positive net charge of vibi-H (+2) facilitates its initial interaction with the negatively charged components of cell membranes . Subsequently, the hydrophobic regions of the molecule can embed within the lipid bilayer, leading to membrane disruption .

Research on similar cyclotides has demonstrated that they preferentially interact with membranes containing phospholipids with phosphatidylethanolamine headgroups . This selective interaction may partially explain the differential effects of cyclotides on various cell types.

Cellular Effects

Upon interaction with cell membranes, cyclotide vibi-H and related cyclotides induce significant cellular effects:

  • Membrane permeabilization, leading to compromised membrane integrity

  • Rapid membrane blebbing, indicative of severe membrane disruption

  • Cellular necrosis rather than programmed cell death (apoptosis)

These effects collectively lead to the cytotoxic activity observed in both cancer cells and other cell types. The membrane-disruptive mechanism explains both the anticancer and antimicrobial properties of cyclotide vibi-H, as it targets a fundamental cellular structure common to both eukaryotic and prokaryotic cells.

Comparison with Other Cyclotides

Cyclotide vibi-H belongs to the bracelet subfamily of cyclotides, which generally exhibits higher cytotoxic potency compared to the Möbius subfamily . Within the cyclotide family, vibi-H shares structural similarities with other cyclotides but possesses a unique sequence that contributes to its specific biological profile.

Table 3: Comparison of Cyclotide vibi-H with Selected Cyclotides

CyclotideSourceSubfamilyNotable Biological ActivitiesSpecial Features
vibi-HViola bifloraBraceletCytotoxic (IC₅₀ 1.6 μM), Antimicrobial31 amino acids, Net charge +2
cycloviolacin O2VariousBraceletHighly cytotoxic, one of the most potent known cyclotidesUsed as a benchmark for cytotoxicity
hyen DHybanthus enneaspermus-Cytotoxic activity comparable to cycloviolacin O2Most abundant cyclotide in H. enneaspermus
kalata B1Oldenlandia affinisMöbiusLess cytotoxic than bracelet cyclotidesPrototypical cyclotide with known toxicity

This comparison highlights the diversity within the cyclotide family and positions vibi-H as a significant member with potent biological activities.

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